molecular formula C10H8F4O2 B13900946 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B13900946
M. Wt: 236.16 g/mol
InChI Key: MLVBBAMUKIYCHV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C10H8F4O2. It is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzaldehyde precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-(trifluoromethyl)benzaldehyde: Lacks the fluoro group.

    3-Fluoro-4-(trifluoromethyl)benzaldehyde: Different position of the fluoro and trifluoromethyl groups.

    4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid: Oxidized form of the aldehyde.

Uniqueness

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

4-ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)3-6(5-15)4-8(9)11/h3-5H,2H2,1H3

InChI Key

MLVBBAMUKIYCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=O)C(F)(F)F

Origin of Product

United States

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